![molecular formula C9H9ClO3 B3043819 3-Chloro-2-methoxybenzoic acid methyl ester CAS No. 92992-36-4](/img/structure/B3043819.png)
3-Chloro-2-methoxybenzoic acid methyl ester
Overview
Description
3-Chloro-2-methoxybenzoic acid methyl ester, also known as methyl 3-chloro-2-methoxybenzoate, is a chemical compound with the molecular formula C9H9ClO3 . It has a molecular weight of 200.62 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxybenzoic acid methyl ester consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a carboxyl group .Physical And Chemical Properties Analysis
3-Chloro-2-methoxybenzoic acid methyl ester is a solid substance . It has a melting point of 118-123 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Involvement in O-Methylation Processes
A study by Pennings and van Kempen (1981) explored the role of O-sulphate esters in directed O-methylation using rat liver enzyme preparations. They found that O-sulphate esters do not have a directing effect on O-methylation and concluded that O-methylation can precede O-sulphation but O-sulphation prevents further metabolism by O-methylation (Pennings & van Kempen, 1981).
Electronic Spectroscopy of Molecular Conformers
Ribblett, Sinclair, and Pratt (1997) utilized rotationally resolved fluorescence excitation spectroscopy to study molecular conformers of methyl-3-methoxybenzoic acid ester in gas phase. Their findings revealed unique electronic transition moments for each conformer, highlighting the complex electronic structure of such compounds (Ribblett, Sinclair, & Pratt, 1997).
Large-Scale Synthesis of Pharmaceutically Relevant Derivatives
Bänziger et al. (2000) presented an efficient and scalable synthesis method for a derivative of 3-Chloro-2-methoxybenzoic acid methyl ester, highlighting its significance in the preparation of compounds with pharmaceutical relevance (Bänziger et al., 2000).
Suzuki Cross-Coupling Reactions
Chaumeil, Signorella, and Drian (2000) reported on the cross-coupling reaction involving 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters. This work demonstrates the compound's utility in complex organic syntheses, particularly in the formation of biaryls (Chaumeil, Signorella, & Drian, 2000).
Metabolism by Anaerobic Bacteria
DeWeerd et al. (1988) investigated the metabolism of 3-methoxybenzoic acid (a related compound) by anaerobic bacteria, providing insights into the biological transformations of methoxylated benzoic acids. This research sheds light on the environmental fate and biodegradation pathways of similar compounds (DeWeerd, Saxena, Nagle, & Suflita, 1988).
Safety and Hazards
This compound is classified as harmful if swallowed and toxic if inhaled . It can cause skin and eye irritation . It is also suspected of causing cancer and damaging fertility or the unborn child . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
methyl 3-chloro-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLGISQRTPNLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxybenzoic acid methyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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